

Thiol-PEG3-Phosphonic Acid Ethyl Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Thiol-PEG3-phosphonic acid ethyl ester*

Cat. No.: *B8064620*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, synthesis, and potential applications of **Thiol-PEG3-phosphonic acid ethyl ester**. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its unique combination of a reactive thiol group, a hydrophilic polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester moiety for surface binding or further chemical modification.

Chemical Structure and Properties

Thiol-PEG3-phosphonic acid ethyl ester, also known by its systematic name Diethyl-(2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethyl)phosphonate, is a molecule designed with distinct functional regions. The terminal thiol group offers a reactive handle for covalent attachment to various substrates, including maleimides and other thiol-reactive entities. The triethylene glycol (PEG3) linker imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of conjugated molecules. The diethyl phosphonate group can serve as an anchor to metal oxide surfaces or as a precursor to the more hydrophilic phosphonic acid.

Table 1: Physicochemical Properties of **Thiol-PEG3-phosphonic acid ethyl ester**

Property	Value	Source
CAS Number	1360716-43-3	[1]
Molecular Formula	C12H27O6PS	[1]
Molecular Weight	330.38 g/mol	[1]
Appearance	Colorless to pale yellow oil	Assumed
Purity	≥95%	[2]

Diagram 1: Chemical Structure of **Thiol-PEG3-phosphonic acid ethyl ester**

Caption: Structure of **Thiol-PEG3-phosphonic acid ethyl ester**.

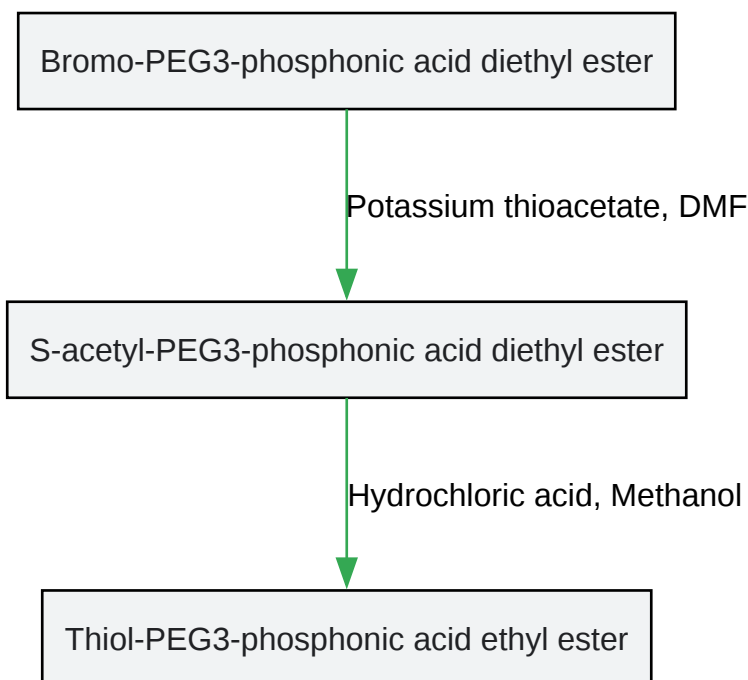
Synthesis of Thiol-PEG3-Phosphonic Acid Ethyl Ester

Two plausible synthetic routes for the preparation of **Thiol-PEG3-phosphonic acid ethyl ester** are presented below. These methods are based on established chemical transformations.

Route 1: Nucleophilic Substitution of a Bromo-Precursor

This approach utilizes the commercially available Bromo-PEG3-phosphonic acid diethyl ester as a starting material. The terminal bromide is converted to a thiol via a two-step process involving the formation of an S-acetyl intermediate followed by deprotection.

Diagram 2: Synthesis of **Thiol-PEG3-phosphonic acid ethyl ester** via Nucleophilic Substitution



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Caption: Synthetic pathway via nucleophilic substitution.

Experimental Protocol:

Step 1: Synthesis of S-acetyl-PEG3-phosphonic acid diethyl ester

- To a solution of Bromo-PEG3-phosphonic acid diethyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium thioacetate (1.2 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield S-acetyl-PEG3-phosphonic acid diethyl ester.

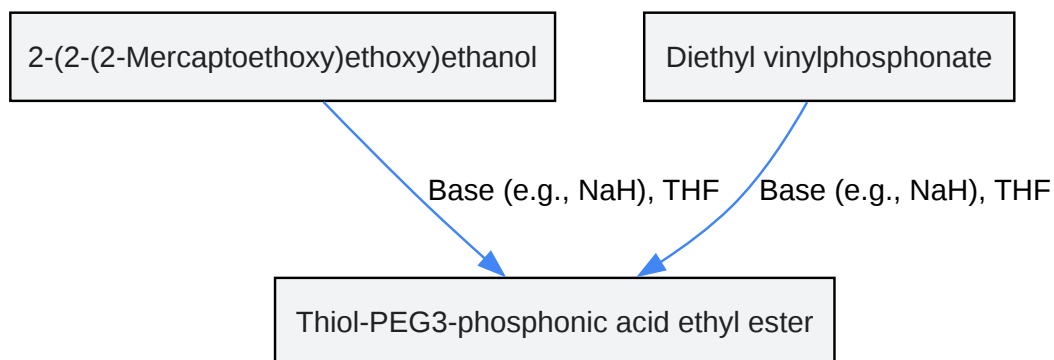
Step 2: Synthesis of **Thiol-PEG3-phosphonic acid ethyl ester**

- Dissolve the S-acetyl-PEG3-phosphonic acid diethyl ester (1.0 eq) in methanol.
- Add a solution of hydrochloric acid (e.g., 1 M in methanol, 1.5 eq) to the mixture.
- Stir the reaction at room temperature under an inert atmosphere for 4-6 hours.
- Monitor the deprotection by TLC.
- Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **Thiol-PEG3-phosphonic acid ethyl ester**.

Route 2: Michael Addition

This alternative synthesis involves the base-catalyzed Michael addition of a thiol-terminated PEG to diethyl vinylphosphonate.

Diagram 3: Synthesis of **Thiol-PEG3-phosphonic acid ethyl ester** via Michael Addition



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Caption: Synthetic pathway via Michael addition.

Experimental Protocol:

- To a solution of 2-(2-(2-mercaptoethoxy)ethoxy)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a base such as sodium hydride (1.1 eq) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add diethyl vinylphosphonate (1.0 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **Thiol-PEG3-phosphonic acid ethyl ester**.

Characterization Data

The following table summarizes the expected characterization data for **Thiol-PEG3-phosphonic acid ethyl ester** based on its structure and data from similar compounds.

Table 2: Representative Characterization Data

Technique	Expected Results
¹ H NMR	δ (ppm): 4.15-4.05 (m, 4H, -P(O)(OCH ₂ CH ₃) ₂), 3.70-3.60 (m, 12H, PEG backbone), 2.75 (q, 2H, -CH ₂ SH), 2.10 (t, 2H, -CH ₂ P-), 1.55 (t, 1H, -SH), 1.30 (t, 6H, -P(O)(OCH ₂ CH ₃) ₂)
¹³ C NMR	δ (ppm): 72.5, 70.6, 70.4, 70.3, 68.9, 61.8, 38.7, 30.5, 24.3, 16.4
³¹ P NMR	δ (ppm): ~30
Mass Spec (ESI+)	m/z: 331.13 [M+H] ⁺ , 353.11 [M+Na] ⁺

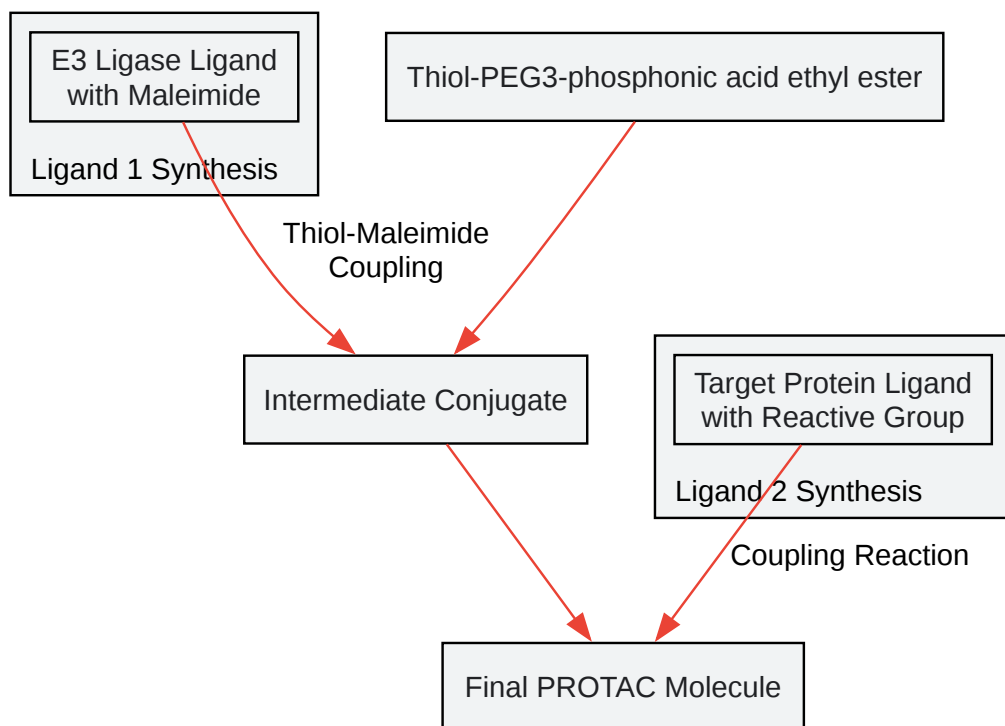
Applications and Workflows

Thiol-PEG3-phosphonic acid ethyl ester is a valuable tool in the development of targeted therapeutics and functional materials. One notable application is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis Workflow

In a typical PROTAC synthesis, the **Thiol-PEG3-phosphonic acid ethyl ester** can be conjugated to a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The thiol group provides a convenient point of attachment for one of the ligands, often through a maleimide-thiol reaction.

Diagram 4: Logical Workflow for PROTAC Synthesis



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thiol-PEG3-Phosphonic Acid Ethyl Ester: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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